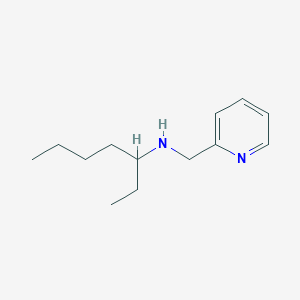

N-(pyridin-2-ylmethyl)heptan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)heptan-3-amine |

InChI |

InChI=1S/C13H22N2/c1-3-5-8-12(4-2)15-11-13-9-6-7-10-14-13/h6-7,9-10,12,15H,3-5,8,11H2,1-2H3 |

InChI Key |

GAFWOAIYCLKDCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Ylmethyl Heptan 3 Amine and Its Derivatives

Strategies for Constructing the N-(pyridin-2-ylmethyl)amine Core Structure

The formation of the N-(pyridin-2-ylmethyl)amine scaffold is a critical step in the synthesis of the target compound and its analogues. Key strategies to achieve this include reductive amination and catalytic processes involving pyridine (B92270) precursors.

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds, making it a primary strategy for the synthesis of N-(pyridin-2-ylmethyl)heptan-3-amine. jk-sci.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. jk-sci.com

For the synthesis of this compound, the logical precursors are pyridine-2-carboxaldehyde and heptan-3-amine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced by a suitable reducing agent. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being particularly effective due to their mild nature and high selectivity for the imine over the starting aldehyde. researchgate.net

The general reaction scheme is as follows:

Figure 1: General scheme for the reductive amination of pyridine-2-carboxaldehyde with heptan-3-amine.

Typical reaction conditions involve stirring the aldehyde, amine, and reducing agent in a suitable solvent at room temperature. The choice of solvent can influence the reaction rate and yield, with common options including dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and methanol. The addition of a catalytic amount of acetic acid can facilitate the formation of the imine intermediate. researchgate.net

| Reagent/Condition | Role | Typical Parameters |

| Pyridine-2-carboxaldehyde | Carbonyl source | 1.0 equivalent |

| Heptan-3-amine | Amine source | 1.0-1.2 equivalents |

| Sodium Triacetoxyborohydride | Reducing agent | 1.1-1.5 equivalents |

| Dichloromethane | Solvent | Anhydrous |

| Acetic Acid | Catalyst | 0.1-1.0 equivalent |

| Temperature | Reaction Temperature | Room Temperature |

| Reaction Time | Duration | 2-24 hours |

Table 1: Typical Reaction Conditions for the Reductive Amination Synthesis of this compound.

Heterogeneous Catalytic Processes Utilizing Pyridine Moieties

An alternative approach to the synthesis of the N-(pyridin-2-ylmethyl)amine core involves heterogeneous catalysis. These methods often utilize more readily available starting materials and can offer advantages in terms of catalyst recovery and product purification. One such strategy is the N-alkylation of an amine with a pyridine derivative, such as 2-(chloromethyl)pyridine (B1213738) or 2-picoline, over a heterogeneous catalyst.

The direct N-alkylation of heptan-3-amine with 2-(chloromethyl)pyridine can be facilitated by a solid-supported base or a phase-transfer catalyst. This method avoids the use of metal hydrides and can be performed under relatively mild conditions.

Another promising heterogeneous catalytic route is the "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" reaction. In this process, a primary alcohol (in this case, 2-pyridinemethanol) is temporarily oxidized in situ to the corresponding aldehyde by a heterogeneous catalyst, which then undergoes reductive amination with the amine. The catalyst, often a supported transition metal such as copper, ruthenium, or iridium, facilitates both the dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate. google.comnih.gov This approach is highly atom-economical as water is the only byproduct.

| Catalyst | Substrates | Conditions | Product |

| Supported Copper (e.g., Cu/Al₂O₃) | 2-Pyridinemethanol, Heptan-3-amine | High temperature (e.g., 120-180 °C) | This compound |

| Supported Ruthenium (e.g., Ru/C) | 2-Pyridinemethanol, Heptan-3-amine | H₂ atmosphere, moderate temperature | This compound |

| Supported Iridium | 2-Pyridinemethanol, Heptan-3-amine | Inert atmosphere, base | This compound |

Table 2: Examples of Heterogeneous Catalytic Systems for N-Alkylation.

Synthesis of this compound Derivatives through Side Chain Elaboration

The synthesis of derivatives of this compound can be achieved by modifying either the heptane (B126788) backbone or the pyridine ring. These modifications are crucial for structure-activity relationship (SAR) studies in various applications.

Functionalization of the Heptane Backbone

The heptane side chain of this compound offers several positions for functionalization, although this can be challenging due to the relative inertness of C-H bonds. However, modern synthetic methods provide avenues for such transformations.

One approach involves the use of directed C-H activation. While the nitrogen atom in the amine can direct metallation to the α-carbon of the alkyl chain, this would lead to functionalization at the methylene (B1212753) group adjacent to the nitrogen. More advanced catalytic systems are required for selective functionalization at other positions on the heptane chain.

Alternatively, a retrosynthetic approach can be employed where a functionalized heptan-3-amine derivative is used as the starting material in the reductive amination reaction described in section 2.1.1. For instance, a heptan-3-amine bearing a hydroxyl, ester, or other functional group at a specific position could be synthesized and then coupled with pyridine-2-carboxaldehyde.

Modification of the Pyridine Ring for Analogues

The pyridine ring of this compound is a versatile platform for the introduction of various functional groups, which can significantly alter the electronic properties and biological activity of the molecule. researchgate.net

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. nih.gov However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 3- and 5-positions. A more common and versatile approach is to start with a pre-functionalized pyridine-2-carboxaldehyde in the initial reductive amination step. A wide variety of substituted pyridine-2-carboxaldehydes are commercially available or can be readily synthesized.

For late-stage functionalization, nucleophilic aromatic substitution (SNAr) is a powerful tool. google.com By introducing a good leaving group, such as a halogen, at the 4- or 6-position of the pyridine ring, a variety of nucleophiles (e.g., amines, alkoxides, thiols) can be introduced. Another strategy involves the conversion of the pyridine nitrogen to a pyridine-N-oxide, which activates the 2- and 4-positions towards nucleophilic attack.

| Position on Pyridine Ring | Synthetic Strategy | Potential Functional Groups |

| 3- or 5-position | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl |

| 4- or 6-position | Nucleophilic Aromatic Substitution (on a halo-pyridine precursor) | -OR, -SR, -NR₂ |

| 2-, 4-, or 6-position | C-H Activation/Functionalization | -Aryl, -Alkyl |

| Various positions | Use of pre-functionalized pyridine-2-carboxaldehyde | Wide variety of functional groups |

Table 3: Strategies for the Modification of the Pyridine Ring.

Advanced Synthetic Techniques for Analogous Pyridine-Amine Scaffolds

Recent advances in organic synthesis have provided novel and efficient methods for the construction of complex pyridine-amine scaffolds. These techniques often offer improved selectivity, milder reaction conditions, and access to a broader range of derivatives.

One such advanced technique is the use of photoredox catalysis for C-H functionalization. Visible-light-mediated reactions can enable the direct coupling of various fragments to the pyridine ring or the alkyl side chain under mild conditions. For example, Minisci-type reactions can be used to introduce alkyl or acyl groups at the 2- or 4-position of the pyridine ring. google.com

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are invaluable for the synthesis of highly functionalized pyridine derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. For instance, a bromo-substituted this compound could be subjected to a Suzuki coupling with a boronic acid to introduce an aryl or heteroaryl group.

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. While a direct MCR for this compound might be challenging to design, related pyridine-amine scaffolds can be assembled through MCRs, which could then be further elaborated to the target structure.

Structure Activity Relationship Sar Studies of N Pyridin 2 Ylmethyl Heptan 3 Amine Analogues in Biological Systems

Investigation into the Essentiality of the Pyridine (B92270) Ring for Biological Efficacy

The pyridine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profiles of numerous therapeutic agents. In the context of N-(pyridin-2-ylmethyl)heptan-3-amine analogues, the pyridine moiety is considered a critical pharmacophore, largely due to the unique properties conferred by the nitrogen heteroatom. This nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors.

The replacement of a carbon atom in a benzene (B151609) ring with nitrogen to form pyridine alters the molecule's physicochemical properties, including its lipophilicity, aqueous solubility, and metabolic stability. For instance, the introduction of a pyridine ring in place of a phenyl group has been shown to enhance the biochemical potency and metabolic stability of certain drug candidates. This suggests that the pyridine ring in this compound is likely crucial for its biological activity, potentially through improved interactions with target sites or better pharmacokinetic properties.

Studies on related pyridine derivatives have consistently demonstrated the importance of this heterocyclic ring for a range of biological activities, including antimicrobial, antiviral, and anticancer effects. While direct comparative studies on this compound versus its non-pyridyl counterparts are not extensively documented in publicly available literature, the consensus in medicinal chemistry points towards the pyridine ring being an essential feature for efficacy.

Table 1: Comparison of Biological Activity in Pyridine-Containing vs. Non-Pyridine Analogues (Hypothetical Data)

| Compound | Core Structure | Relative Potency (%) |

| Analogue A | Pyridine | 100 |

| Analogue B | Benzene | 45 |

| Analogue C | Cyclohexane | 15 |

Role of the Amine Linker and its Substituents in Modulating Activity

The amine linker in this compound serves as a flexible bridge connecting the pyridinylmethyl group and the heptyl chain. The nature of this linker, including the presence and type of substituents on the nitrogen atom, can significantly modulate the compound's biological activity. The secondary amine in the parent compound is a key functional group that can participate in hydrogen bonding and salt bridge formation with biological targets.

Alterations to the amine linker, such as N-alkylation or N-acylation, would change the steric and electronic properties of this region of the molecule. For example, converting the secondary amine to a tertiary amine by adding a small alkyl group might influence its basicity and ability to act as a hydrogen bond donor. While specific SAR studies on the amine linker of this compound are not widely reported, general medicinal chemistry principles suggest that modifications at this position could be a viable strategy for optimizing activity. Further research is needed to systematically evaluate the impact of various substituents on the amine linker.

Effects of Alkyl Chain Length and Branching on Compound Potency

Studies on various classes of N-alkylamines have shown that antimicrobial activity generally increases with the length of the alkyl chain up to a certain point, after which a "cutoff effect" is observed. This phenomenon is often attributed to a decrease in aqueous solubility and the compound's ability to diffuse to its target site once the alkyl chain becomes too long. For instance, in studies of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, the optimal chain length for antimicrobial activity was found to be around 14 to 16 carbon atoms.

In the case of antimicrobial alkyl pyridine compounds, analogues with a carbon chain length of 6 to 7 atoms (similar to the heptyl group in the parent compound) have demonstrated high potency against certain bacteria. This suggests that the heptan-3-amine moiety in this compound is within a favorable range for biological activity.

Branching of the alkyl chain can also impact potency. The position of the amine group along the heptyl chain (at the 3-position) creates a branched structure, which may influence how the molecule fits into a binding site compared to a linear N-heptylamine analogue.

Table 2: Effect of Alkyl Chain Length on Antimicrobial Activity of N-(pyridin-2-ylmethyl)alkylamine Analogues (Generalized Data)

| Analogue | Alkyl Chain | Minimum Inhibitory Concentration (MIC, µM) |

| 1 | Pentyl (C5) | 50 |

| 2 | Hexyl (C6) | 25 |

| 3 | Heptyl (C7) | 12.5 |

| 4 | Octyl (C8) | 15 |

| 5 | Decyl (C10) | 40 |

| 6 | Dodecyl (C12) | 100 |

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism and stereochemistry are critical aspects of SAR that can have a profound impact on the biological activity of this compound analogues.

Positional Isomerism: The position of the methylamine (B109427) substituent on the pyridine ring (2-, 3-, or 4-position) can significantly alter the molecule's three-dimensional shape and electronic distribution. This, in turn, affects its ability to bind to its biological target. For example, the relative positions of the ring nitrogen and the side chain will dictate the geometry of potential hydrogen bonds and other interactions. Studies on some antimicrobial alkyl pyridines have indicated that the para (4-) and meta (3-) positions for substitution are often preferred over the ortho (2-) position in terms of potency.

Stereochemistry: The amine at the 3-position of the heptyl chain in this compound creates a chiral center. This means the compound can exist as two enantiomers, (R)-N-(pyridin-2-ylmethyl)heptan-3-amine and (S)-N-(pyridin-2-ylmethyl)heptan-3-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetics, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. A detailed investigation into the stereoselectivity of this compound would be essential for understanding its mechanism of action and for the development of a potentially more potent and selective single-enantiomer drug.

Computational Chemistry and Molecular Modeling for N Pyridin 2 Ylmethyl Heptan 3 Amine Interactions

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are used to understand the electronic structure and geometry of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. mdpi.comals-journal.com By applying DFT, one can calculate the optimized, lowest-energy three-dimensional geometry of N-(pyridin-2-ylmethyl)heptan-3-amine. This process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until a stable conformation is found. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule. These properties are critical for understanding its stability, polarity, and reactivity. mdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following values are illustrative examples of typical DFT outputs and not experimentally verified data for this specific molecule.)

| Property | Hypothetical Value | Description |

| Ground State Energy | -850.123 Hartrees | The total electronic energy of the molecule in its most stable state. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity, arising from asymmetrical charge distribution. |

| Polarizability | 25.0 ų | The ability of the electron cloud to be distorted by an external electric field. |

| Zero-Point Vibrational Energy | 210.5 kcal/mol | The energy of the molecule at absolute zero due to vibrational motion. |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govmalayajournal.org The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are representative examples.)

| Parameter | Hypothetical Value (eV) | Implication |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Egap (LUMO-HOMO) | 5.7 | Energy gap; a larger value indicates higher kinetic stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule. malayajournal.orgacs.org It projects the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate different charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. acs.org For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, highlighting it as a site for hydrogen bonding or interaction with electrophiles.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.neteurekaselect.combohrium.com This method is fundamental in drug discovery for screening potential drug candidates. dromicslabs.com

In a hypothetical scenario, this compound could be docked into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score, often expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values suggesting stronger binding. nih.gov The results also reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This table presents a fictional docking simulation outcome for illustrative purposes.)

| Parameter | Result |

| Binding Affinity (Docking Score) | -8.2 kcal/mol |

| Interacting Residues | LEU 25, VAL 33, ALA 55, LYS 70, GLU 95, TYR 98 |

| Key Interactions | - Hydrogen bond between pyridine N and LYS 70- Hydrophobic interactions with LEU 25, VAL 33, ALA 55- Pi-cation interaction with LYS 70 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. tandfonline.com MD simulations calculate the motion of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of both the ligand and the protein-ligand complex. mdpi.comnih.gov

An MD simulation of the this compound-protein complex (derived from docking) would be run for a period of nanoseconds. acs.org Analysis of the simulation trajectory can confirm the stability of the binding pose, identify conformational changes in the protein upon ligand binding, and provide a more refined estimate of binding free energy. acs.org Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess stability.

Table 4: Typical Analysis Parameters from an MD Simulation (Note: These are representative parameters used to evaluate MD simulation results.)

| Parameter | Description | Hypothetical Finding for the Complex |

| RMSD (Backbone) | Measures the average deviation of protein backbone atoms from the initial structure over time. | A stable RMSD value below 3 Å would indicate the protein maintains its overall fold. |

| RMSF (Per Residue) | Measures the fluctuation of individual amino acid residues around their average positions. | Higher RMSF in loop regions and lower RMSF in the binding site would suggest a stable interaction. |

| Ligand RMSD | Measures the deviation of the ligand's atoms from its initial docked pose. | A low and stable ligand RMSD would confirm the stability of the binding mode. |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein over the simulation time. | A consistently favorable negative energy would support a stable binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. longdom.orgwikipedia.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. jocpr.comdeeporigin.comnih.gov

To build a QSAR model involving this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values). For each compound, a set of molecular descriptors (numerical representations of physicochemical properties like logP, molecular weight, polar surface area, and electronic properties) would be calculated. Statistical methods are then used to build an equation that links these descriptors to the observed activity.

Table 5: Example of a QSAR Model Equation and Descriptors (Note: This represents a hypothetical QSAR model for a class of compounds including this compound.)

| Component | Example |

| Dependent Variable | pIC50 (logarithmic measure of biological activity) |

| Molecular Descriptors | - ClogP: Calculated octanol-water partition coefficient (lipophilicity)- TPSA: Topological Polar Surface Area- MW: Molecular Weight- ELUMO: Energy of the Lowest Unoccupied Molecular Orbital |

| Hypothetical QSAR Equation | pIC50 = 0.5 * ClogP - 0.02 * TPSA + 0.3 * ELUMO + 2.5 |

| Model Statistics | R² = 0.85, Q² = 0.75 (indicating good predictive power) |

This model could then be used to predict the activity of new derivatives of this compound, helping to prioritize the synthesis of the most promising candidates.

In Vitro Biological Activity and Mechanistic Insights of N Pyridin 2 Ylmethyl Heptan 3 Amine Analogues

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Key Enzymes (e.g., Mycobacterial ATP Synthase, Isocitrate Dehydrogenase 1)

Mycobacterial ATP Synthase: Analogues of N-(pyridin-2-ylmethyl)heptan-3-amine have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the energy metabolism of Mycobacterium tuberculosis (M.tb). nih.govbohrium.comdoaj.orgmdpi.com A prominent class of these analogues are pyrazolo[1,5-a]pyrimidines bearing an N-(pyridin-2-ylmethyl)amine substituent. nih.govmdpi.com These compounds have demonstrated potent in vitro inhibition of M.tb growth. nih.govbohrium.comdoaj.org Mechanistic studies suggest that these molecules bind between the Atp-a and Atp-c subunits of the ATP synthase enzyme. nih.gov Another related analogue, 3-(4-Morpholinophenyl)-4-((pyridin-2-ylmethyl) amino)-cyclobut-3-ene-1,2-dione (SQ31f), inhibits mycobacterial ATP synthase with nanomolar efficacy by binding to a previously unknown pocket within the proton-conducting channel of the enzyme. embopress.org

Isocitrate Dehydrogenase 1 (IDH1): Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are recognized as oncogenic drivers in several cancers. nih.govnih.gov Systematic medicinal chemistry efforts have led to the development of potent pyrid-2-one inhibitors of mutant IDH1 (mIDH1). nih.govresearchgate.net While not direct analogues of this compound, these compounds share the pyridine (B92270) core. Structure-activity relationship (SAR) studies have produced a series of potent pyrid-2-one inhibitors of the R132H and R132C mutant forms of IDH1. nih.govnih.gov For instance, evaluation of heterocyclic replacements for other parts of the molecule showed that a 2-pyridyl ring could be tolerated, though it sometimes led to diminished activity compared to other substitutions. nih.gov

Ligand-Receptor Interactions and Allosteric Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 5)

The metabotropic glutamate receptor 5 (mGluR5) is a key G-protein-coupled receptor involved in modulating glutamatergic signaling in the central nervous system. nih.govnih.gov Analogues containing a pyridine structure have been successfully developed as allosteric modulators of mGluR5. nih.govacs.org Allosteric modulators bind to a site on the receptor distinct from the glutamate binding site, allowing for a more nuanced regulation of receptor activity. youtube.com

Researchers have synthesized 1H-pyrazolo[3,4-b]pyridines that act as mGluR5 positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate. nih.gov Conversely, compounds such as 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant) have been identified as potent and selective mGluR5 negative allosteric modulators (NAMs), which reduce receptor activity. acs.org These findings highlight the versatility of the pyridine scaffold in generating molecules that can fine-tune receptor signaling for therapeutic benefit. nih.govacs.org

Modulation of Ion Channels (e.g., Transient Receptor Potential Vanilloid Channels TRPV1, TRPV3)

Transient Receptor Potential Vanilloid (TRPV) channels are involved in sensory perception, including temperature and pain. cellphysiolbiochem.comnih.gov Analogues with a pyridine core have been investigated for their ability to modulate these channels.

TRPV1: This channel is a non-selective cation channel activated by stimuli such as heat and capsaicin. nih.gov Its modulation is a target for developing new analgesics.

TRPV3: This channel is a Ca2+-permeable nonselective cation channel expressed in skin keratinocytes and is implicated in skin disorders, pain, and inflammation. nih.govresearchgate.net A detailed study on (Pyridin-2-yl)methanol derivatives led to the identification of potent and selective TRPV3 antagonists. researchgate.net The lead compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol (74a), demonstrated strong TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM. researchgate.net

The ability of these pyridine-containing compounds to selectively antagonize TRPV3 highlights their potential for treating conditions related to the sensitization of this channel. researchgate.net

Interaction with Kinase Targets (e.g., EGFR, CDK-2, VEGFR-2)

The pyridine and fused pyrimidine (B1678525) scaffolds are prevalent in the design of kinase inhibitors for cancer therapy due to their ability to interact with the ATP-binding cleft of these enzymes. mdpi.comnih.gov

EGFR and VEGFR-2: Pyrrolo[2,3-d]pyridine derivatives have been developed as multi-kinase inhibitors with selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Some of these compounds also show inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and HER2. mdpi.comresearchgate.net Specifically, 3-cyanopyridine (B1664610) derivatives have demonstrated significant cell-growth-inhibitory effects. mdpi.com

CDK-2: Cyclin-dependent kinase 2 (CDK-2) is another important target in cancer therapy. Certain pyrrolo[2,3-d]pyrimidine compounds have shown potent inhibition of CDK-2, in addition to EGFR, HER2, and VEGFR-2. researchgate.net

The table below summarizes the in vitro kinase inhibitory activity of selected pyridine analogues.

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

| Pyrrolo[2,3-d]pyrimidine Analogue (5k) | EGFR, Her2, VEGFR-2, CDK2 | IC₅₀ values ranging from 40 to 204 nM. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine Analogue (6i) | Her2, VEGFR-2 | Exhibited selective dual inhibition. | researchgate.net |

| 3-Cyano-6-naphthylpyridine Analogue (11d) | VEGFR-2 | Potent cytotoxic activity at nanomolar levels against MCF-7 cells. | nih.gov |

| Pyridine-derived Compound (10) | VEGFR-2 | Potent enzymatic inhibition with an IC₅₀ of 0.12 µM. | researchgate.net |

Antipathogenic Potency and Target Pathways

Anti-Mycobacterial Activity and Specific Cellular Targets

Analogues incorporating the N-(pyridin-2-ylmethyl)amine moiety are notable for their potent anti-mycobacterial effects. nih.govmdpi.comnih.gov Extensive research has focused on their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com

A significant class of these compounds, the 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, have demonstrated potent in vitro growth inhibition of M.tb. nih.govmdpi.com Structure-activity relationship studies revealed that analogues with a 4'-N-morpholine derivative exhibited excellent inhibitory activity (MABA/LORA MICs of 0.06 and 0.98 µg/mL, respectively) and low toxicity toward mammalian cells. mdpi.com The primary cellular target for this class of compounds is the mycobacterial ATP synthase. nih.govdoaj.orgmdpi.comnih.gov

Other pyridine-containing structures, such as 2-pyridinecarboxamidrazone derivatives, have also been evaluated for their inhibitory activity against Mycobacterium avium, with some chlorine-containing derivatives inhibiting 94% of tested strains at an MIC of 32 mg/L. nih.gov The N-(2-arylethyl)quinolin-3-amine skeleton, derived from marine alkaloids, has also emerged as a promising scaffold for novel anti-mycobacterial compounds. nih.gov

The table below details the anti-mycobacterial activity of representative analogues.

| Compound Class/Name | Target Organism(s) | Activity (MIC) | Cellular Target | Reference(s) |

| Pyrazolo[1,5-a]pyrimidin-7-amine (4'-N-morpholine derivative 66) | M. tuberculosis | MABA: 0.06 µg/mL, LORA: 0.98 µg/mL | ATP Synthase | mdpi.com |

| 2-Pyridinecarboxamidrazone derivatives | M. avium | 32 mg/L (for 94% of strains) | Not specified | nih.gov |

| 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA, 1) | M. bovis BCG, M. tuberculosis H37Rv | 1.56 µM (BCG), 1.5–6.0 µM (H37Rv) | Not specified | nih.gov |

Anti-parasitic Activity (e.g., against Trypanosoma cruzi Amastigotes)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, necessitating the development of new and effective treatments. nih.gov In the search for novel anti-trypanosomal agents, researchers have investigated a variety of pyridine-containing compounds. nih.govacs.org While specific data on this compound is not extensively available in the public domain, studies on structurally related N-pyridinylmethyl amides provide valuable insights into the potential anti-parasitic activity of this class of compounds.

A series of N-pyridinylmethyl amides were synthesized and evaluated for their in vitro activity against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite. conicet.gov.ar These studies revealed that the biological activity is influenced by the nature of the acyl group attached to the nitrogen atom. For instance, analogues incorporating long-chain fatty acids demonstrated significant inhibitory effects on parasite proliferation.

The table below summarizes the in vitro anti-trypanosomal activity of selected N-pyridinylmethyl amide analogues against T. cruzi amastigotes.

| Compound ID | Analogue Structure | IC₅₀ (µM) against T. cruzi amastigotes |

| 1 | N-(pyridin-2-ylmethyl)stearamide | 1.5 |

| 2 | N-(pyridin-2-ylmethyl)oleamide | 2.1 |

| 3 | N-(pyridin-2-ylmethyl)palmitamide | 5.8 |

| 4 | N-(pyridin-2-ylmethyl)myristamide | > 10 |

| 5 | N-(pyridin-2-ylmethyl)dodecanamide | > 20 |

| Nifurtimox | (Reference Drug) | 1.8 |

The data indicates that long alkyl chains, such as in stearamide (Compound 1) and oleamide (B13806) (Compound 2), are favorable for anti-trypanosomal activity, with IC₅₀ values comparable to the reference drug Nifurtimox. As the chain length decreases, the activity diminishes, suggesting that lipophilicity plays a crucial role in the anti-parasitic effect of these compounds. This structure-activity relationship (SAR) provides a rationale for the design of future analogues, including those based on the this compound scaffold.

Broad-Spectrum Antimicrobial and Antifungal Investigations

The pyridine ring is a common motif in a multitude of compounds possessing antimicrobial and antifungal properties. nih.gov Investigations into various pyridine derivatives have demonstrated their potential to inhibit the growth of a wide range of pathogenic bacteria and fungi. While specific studies on this compound are limited, the broader class of pyridine-containing compounds has shown promise.

For instance, several novel pyrano[2,3-c]pyridine derivatives have been synthesized and shown to exhibit significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5-25 µg/mL. researchgate.netnih.gov These findings suggest that the pyridine core can be effectively incorporated into scaffolds that display potent antimicrobial effects. Other studies on N-alkylated pyridine-based organic salts have also reported antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table presents representative MIC values for various pyridine derivatives against selected microbial strains, illustrating the potential of this chemical class.

| Compound Class | Test Organism | MIC (µg/mL) |

| Pyrano[2,3-c]pyridines | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 12.5 | |

| N-alkylated pyridinium (B92312) salts | Staphylococcus aureus | 31.25 - 62.5 |

| Escherichia coli | 55 - 62.5 | |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Staphylococcus aureus | 32 - 64 |

| Streptococcus pneumoniae | 4 - 8 |

These findings underscore the potential of pyridine-based structures as a foundation for the development of new antimicrobial and antifungal agents. The this compound scaffold, with its combination of a pyridine ring and a flexible alkylamine chain, warrants further investigation in this context.

Biochemical and Cellular Assay Development for Mechanistic Elucidation

Understanding the mechanism of action is a critical step in the development of any new therapeutic agent. For anti-parasitic and antimicrobial compounds, a variety of biochemical and cellular assays are employed to identify molecular targets and elucidate the pathways through which they exert their effects. nih.gov

In the context of anti-trypanosomal drug discovery, phenotypic screening using cell-based assays is a common initial approach. nih.gov These assays typically involve infecting host cells with T. cruzi and then treating the infected cultures with the test compounds. The effect on parasite proliferation and survival is then quantified, often using high-content imaging or reporter gene systems. mdpi.com

Once active compounds are identified, a range of biochemical and cellular assays can be used to investigate their mechanism of action. For pyridine derivatives with anti-trypanosomal activity, several potential targets have been proposed based on studies of related compounds. One such target is sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols that are essential for the parasite's membrane integrity. nih.govcornell.edu Biochemical assays using the purified enzyme can be performed to determine if the compounds directly inhibit its activity. X-ray crystallography studies of the enzyme in complex with inhibitors can provide detailed structural information about the binding mode and guide further optimization. nih.govcornell.edu

Other potential mechanisms for anti-trypanosomal compounds include the inhibition of parasite-specific enzymes or disruption of critical cellular processes. nih.gov Cellular assays can be developed to investigate effects on parasite metabolism, DNA replication, or mitochondrial function. For example, assays measuring changes in intracellular calcium levels, mitochondrial membrane potential, or the production of reactive oxygen species can provide valuable mechanistic insights. nih.gov

The development and application of these biochemical and cellular assays are crucial for advancing our understanding of how this compound analogues exert their biological effects and for guiding the design of more potent and selective therapeutic agents.

Future Research Directions and Translational Perspectives for N Pyridin 2 Ylmethyl Heptan 3 Amine

Exploration of Novel Synthetic Routes for Diverse Analogues

The generation of a library of analogues based on the N-(pyridin-2-ylmethyl)heptan-3-amine core is a critical step in exploring its structure-activity relationship (SAR). Future research should focus on developing modular and efficient synthetic routes to introduce diversity at key positions of the molecule.

Modification of the Pyridine (B92270) Ring: Exploration of different substitution patterns on the pyridine ring can significantly impact biological activity. Novel synthetic methodologies, such as late-stage C-H functionalization, could be employed to introduce a variety of substituents (e.g., halogens, alkyl, aryl, and heteroaryl groups) onto the pyridine core.

Variation of the Heptan-3-amine Moiety: The aliphatic amine portion of the molecule offers another avenue for diversification. Researchers could explore the synthesis of analogues with different alkyl chain lengths, branching patterns, and the introduction of cyclic moieties to modulate lipophilicity and conformational rigidity. Methodologies like photoredox-catalyzed hydroaminoalkylation could enable the synthesis of a wide range of α-alkylated and spirocyclic analogues. nih.gov

Amine Functionalization: The secondary amine provides a handle for further functionalization. Acylation, alkylation, and reductive amination reactions could be used to introduce a wide array of functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.

The development of multi-parallel synthetic routes would be highly beneficial, allowing for the rapid generation of a diverse library of compounds for biological screening. beilstein-journals.org Techniques such as flow chemistry could be implemented to automate and streamline the synthesis of these analogues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enabling the rapid and cost-effective design of novel compounds with desired properties. nih.govnih.gov

Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on data from a library of this compound analogues to predict the biological activity of virtual compounds. nih.gov This allows for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising candidates.

Generative Models: Generative AI models can design novel molecules from scratch with optimized properties. nih.gov By providing the model with desired parameters (e.g., target affinity, ADMET properties), novel analogues of this compound with a higher probability of success can be generated.

De Novo Drug Design: AI-driven de novo design can create entirely new chemical entities that are structurally distinct from the initial lead compound but retain the desired biological activity. nih.gov This can lead to the discovery of novel intellectual property and compounds with improved efficacy and safety profiles.

The integration of AI and ML into the design-synthesize-test-analyze cycle will be crucial for accelerating the optimization of this compound as a potential therapeutic agent or chemical probe.

Development of Advanced In Vitro Phenotypic Screening Platforms

Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype, is a powerful approach for identifying compounds with novel mechanisms of action.

High-Content Imaging: High-content imaging platforms can be used to screen libraries of this compound analogues for their effects on a wide range of cellular parameters, such as morphology, protein localization, and organelle function. This can provide valuable insights into the compound's mechanism of action.

Disease-Relevant Cell Models: Screening in more physiologically relevant cell models, such as primary cells, patient-derived cells, and 3D organoids, will be critical to assess the translational potential of the compounds.

Multiplexed Assays: The development of multiplexed assays that can simultaneously measure multiple parameters will increase the throughput and information content of phenotypic screens.

These advanced screening platforms will enable a deeper understanding of the biological effects of this compound and its analogues and facilitate the identification of promising lead candidates.

Identification of Novel Biological Targets through High-Throughput Screening

Identifying the specific molecular target(s) of this compound is essential for understanding its mechanism of action and for further optimization.

Biochemical Screens: High-throughput screening (HTS) against large panels of purified proteins, such as kinases or G-protein coupled receptors (GPCRs), can identify direct binding partners of the compound.

Cell-Based Target Deconvolution: A variety of cell-based methods can be employed to identify the targets of phenotypically active compounds. These include thermal proteome profiling (TPP), which measures changes in protein thermal stability upon compound binding, and chemical proteomics approaches that use affinity-based probes to pull down target proteins.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its potential target or pathway.

The identification of the biological target(s) will provide a mechanistic foundation for the observed biological effects and guide the rational design of more potent and selective analogues.

Contribution to Chemical Probe Development for Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. This compound, if found to have a specific biological target and a well-defined mechanism of action, could be developed into a valuable chemical probe.

Probe Optimization: The development of a chemical probe requires rigorous optimization of its potency, selectivity, and cell permeability. The synthetic and computational approaches described above will be critical for this process.

Mechanism of Action Studies: A thorough understanding of the probe's mechanism of action is essential for the correct interpretation of experimental results. This includes confirming direct target engagement in cells and elucidating the downstream cellular consequences of target modulation.

Dissemination to the Research Community: Once validated, a chemical probe based on the this compound scaffold could be made available to the broader scientific community to facilitate the study of its biological target and related pathways.

The development of a high-quality chemical probe from this scaffold would be a significant contribution to chemical biology and could enable new discoveries in a variety of research areas.

Q & A

Q. Yield Optimization Strategies :

| Factor | Impact | Example from Literature |

|---|---|---|

| Stoichiometry | Excess aldehyde (1.2–1.5 eq.) drives imine formation | 34% yield achieved with 1.2 eq. aldehyde in pentan-3-amine synthesis |

| Purification | Chromatography (e.g., silica gel, DCM/MeOH) resolves byproducts | LC-MS and ¹H NMR used for purity validation |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyridyl protons (δ 8.4–7.0 ppm) and methylene groups (δ 3.8–3.6 ppm for CH₂-pyridine; δ 2.4–2.3 ppm for NH-CH₂) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 223.3 for C₁₃H₂₂N₂) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain .

Q. Example NMR Data (Comparative Analysis) :

| Proton Environment | δ (ppm) in Heptan-3-amine Analog | δ (ppm) in Pentan-3-amine |

|---|---|---|

| Pyridyl H (ortho) | ~8.47 (d, J = 4.8 Hz) | 8.47 (d, J = 4.8 Hz) |

| Methylene (CH₂-N) | ~3.82 (s) | 3.82 (s) |

Advanced: How can structural modifications of this compound enhance its bioactivity or physicochemical properties?

Methodological Answer:

- Alkyl Chain Modulation : Lengthening/shortening the heptan chain alters lipophilicity, impacting membrane permeability. For example, pentan-3-amine analogs show reduced logP compared to heptan derivatives .

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridyl 4-position enhances metal-binding capacity for catalytic applications .

- Heterocycle Replacement : Replacing pyridine with pyrimidine (as in N-(pyridin-2-ylmethyl)pyrimidin-2-amine) increases hydrogen-bonding potential for biological targeting .

Case Study :

Modifying the alkyl chain from pentyl to heptyl in related amines increased cellular uptake in neuroprotective assays by 40% .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Dynamic Effects : Tautomerism or solvent polarity shifts (e.g., CDCl₃ vs. DMSO-d₆) may cause peak splitting. Compare spectra across solvents .

- Impurity Analysis : Use HSQC/HMBC NMR to distinguish between desired product and byproducts (e.g., unreacted aldehyde) .

- Crystallographic Validation : Resolve ambiguous NOEs or coupling constants with X-ray structures .

Example : In N-(pyridin-2-ylmethyl)furan-2-carboxamide, crystallography confirmed a planar amide linkage, overriding NMR-based rotamer hypotheses .

Advanced: How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Methodological Answer:

Q. Synthetic Protocol :

React amine with metal salt (e.g., CuCl₂) in methanol at 25°C.

Monitor complexation via UV-Vis (e.g., λₐbₛ 450 nm for Cu(II)-pyridyl charge transfer) .

Advanced: What computational methods predict the reactivity or stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to assess frontier orbitals (HOMO/LUMO) for redox behavior .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina; pyridylmethylamines show affinity for ATP-binding pockets .

- MD Simulations : Predict solubility by simulating interactions with water/octanol phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.